2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide
Description
2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2/c1-19-12-17-25-24(18-19)27(20-8-4-3-5-9-20)33-29(32-25)31-22-15-13-21(14-16-22)30-28(34)23-10-6-7-11-26(23)35-2/h3-18H,1-2H3,(H,30,34)(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDORSVUQHRDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinazoline.
Amination Reaction: The amino group can be introduced by reacting the quinazoline derivative with an appropriate amine under suitable conditions.
Methoxylation: The methoxy group can be introduced by reacting the compound with methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides or other oxidized derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-[4-[(6-methylquinazolin-2-yl)amino]phenyl]benzamide
- 2-methoxy-N-[4-[(4-phenylquinazolin-2-yl)amino]phenyl]benzamide
- 2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]acetamide
Uniqueness
2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
